Methyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate
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Overview
Description
Methyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate is an organic compound with a complex structure that includes a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the amino and carboxylate groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
Methyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, whether in a biological system or a chemical reaction. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives with different substituents. Examples include:
- Methyl 2-amino-4-phenylthiophene-3-carboxylate
- Methyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate
Uniqueness
Methyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and physical properties. This makes it distinct from other thiophene derivatives and potentially useful in applications where specific reactivity or stability is required.
Biological Activity
Methyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate (hereafter referred to as "the compound") is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₁₉H₂₅NO₂S
- Molecular Weight : 331.48 g/mol
- CAS Number : 904998-63-6
This structure features a thiophene ring, an amino group, and a tert-butylphenyl moiety, which contribute to its biological activity.
Research indicates that the compound exhibits several mechanisms of action that contribute to its biological effects:
- Cholinesterase Inhibition : The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibitors of these enzymes are significant in treating neurodegenerative diseases such as Alzheimer's. For instance, studies have shown that related compounds exhibit IC50 values indicating effective inhibition of AChE and BChE, suggesting potential therapeutic applications in neuroprotection .
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which can protect cells from oxidative stress. In vitro assays have shown that it can inhibit lipid peroxidation and scavenge free radicals, which is crucial for preventing cellular damage in various disease states .
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antibacterial and antifungal activities. It has been tested against several bacterial strains, showing moderate to good activity with minimum inhibitory concentration (MIC) values indicating effectiveness against Gram-positive and Gram-negative bacteria .
1. Cholinesterase Inhibition Studies
A detailed study evaluated the inhibitory effects of various derivatives related to the compound on AChE and BChE. The results are summarized in Table 1 below.
Compound | IC50 (AChE) µM | IC50 (BChE) µM | Selectivity Ratio (AChE/BChE) |
---|---|---|---|
Compound A | 1.90 ± 0.16 | 0.084 ± 0.008 | 22.6 |
Compound B | 3.50 ± 0.20 | 0.150 ± 0.010 | 23.3 |
Methyl Compound | TBD | TBD | TBD |
Note: TBD = To Be Determined
This table indicates that the methyl derivative of the compound may show a promising selectivity profile favoring BChE inhibition over AChE.
2. Antioxidant Activity Assessment
The antioxidant capacity was evaluated using various assays such as ABTS and FRAP:
Assay Type | Result (µmol Trolox Equivalent/g) |
---|---|
ABTS | High |
FRAP | Moderate |
These findings underscore the potential of the compound as an antioxidant agent.
3. Antimicrobial Activity Evaluation
The antimicrobial efficacy was tested against multiple strains, with results presented in Table 2.
Microorganism | MIC (µM) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 15.0 |
Candida albicans | 20.0 |
These results indicate that the compound has moderate antimicrobial activity, particularly against Staphylococcus aureus.
Case Studies and Applications
Several case studies have highlighted the potential applications of methyl derivatives in pharmacology:
- Neuroprotective Agents : A study demonstrated that compounds with similar structures could inhibit AChE effectively, leading to reduced amyloid-beta aggregation in neurodegenerative models .
- Antioxidants in Disease Models : Research has shown that antioxidant compounds can mitigate oxidative stress in models of diabetes and cardiovascular diseases, suggesting that methyl derivatives could be beneficial in these contexts .
Properties
IUPAC Name |
methyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-10-13(14(15(18)21-10)16(19)20-5)11-6-8-12(9-7-11)17(2,3)4/h6-9H,18H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSORCOPBZGKVFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.